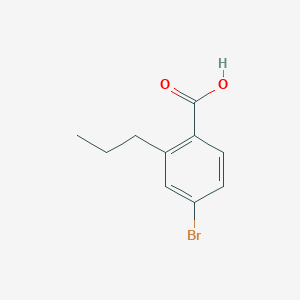

Benzoic acid, 4-bromo-2-propyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzoic acid, 4-bromo-2-propyl- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 4th position and a propyl group at the 2nd position on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-bromo-2-propyl- typically involves a multi-step process. One common method is the Friedel-Crafts alkylation followed by bromination. The Friedel-Crafts alkylation introduces the propyl group to the benzene ring using propyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Benzoic acid, 4-bromo-2-propyl- undergoes various chemical reactions, including:

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc and hydrochloric acid (Zn/HCl).

Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

Oxidation: KMnO4, H2CrO4

Reduction: Zn/HCl

Substitution: NaOCH3, NaOEt

Major Products

Oxidation: 4-bromo-2-carboxybenzoic acid

Reduction: 2-propylbenzoic acid

Substitution: 4-methoxy-2-propylbenzoic acid (using NaOCH3)

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Benzoic acid derivatives are extensively studied for their potential therapeutic effects. The compound's structure allows it to interact with biological systems, making it a candidate for drug development.

Antimicrobial Activity

Research has shown that benzoic acid derivatives exhibit significant antimicrobial properties. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Escherichia coli | 31.250 |

The mechanism of action typically involves disruption of bacterial cell membranes or inhibition of metabolic pathways, making it effective against a range of pathogens.

Anticancer Potential

Benzoic acid, 4-bromo-2-propyl-, has been evaluated for its anticancer properties. Studies indicate that it can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (breast cancer) | 12.5 |

| PC-3 (prostate cancer) | 15.0 |

Mechanisms include induction of apoptosis and cell cycle arrest, highlighting its potential in cancer therapeutics .

Material Science

The compound is also utilized in the development of novel materials due to its unique chemical structure.

Polymer Synthesis

Benzoic acid derivatives can serve as building blocks for synthesizing polymers with specific properties. For example, they can enhance the thermal stability and mechanical strength of polymer matrices, making them suitable for high-performance applications .

Liquid Crystals

Its structural characteristics allow it to be incorporated into liquid crystal formulations, which are essential in display technologies and optical devices.

Agricultural Chemistry

In agricultural applications, benzoic acid derivatives are explored for their potential as herbicides and fungicides.

Herbicidal Activity

Studies have shown that certain derivatives exhibit selective herbicidal activity against common weeds without harming crops:

| Weed Species | Effective Concentration (g/ha) |

|---|---|

| Amaranthus retroflexus | 1.0 |

| Chenopodium album | 0.5 |

This selectivity is crucial for integrated pest management strategies in sustainable agriculture .

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- Conducted on clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA).

- Results indicated a significant reduction in biofilm formation compared to control groups, demonstrating its potential in treating resistant infections.

- Anticancer Activity Assessment :

- Material Development Research :

Mecanismo De Acción

The mechanism of action of benzoic acid, 4-bromo-2-propyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or disrupting cellular processes. The bromine atom and propyl group contribute to its reactivity and ability to interact with various molecular pathways .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromobenzoic acid: Similar structure but lacks the propyl group.

2-Propylbenzoic acid: Similar structure but lacks the bromine atom.

4-Methoxy-2-propylbenzoic acid: Similar structure but has a methoxy group instead of a bromine atom.

Uniqueness

Benzoic acid, 4-bromo-2-propyl- is unique due to the presence of both a bromine atom and a propyl group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Actividad Biológica

Benzoic acid, 4-bromo-2-propyl- (CAS No. 58339-18-1) is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H11BrO2 |

| Molecular Weight | 243.1 g/mol |

| IUPAC Name | 4-bromo-2-propylbenzoic acid |

| CAS Number | 58339-18-1 |

Antimicrobial Properties

Research indicates that benzoic acid derivatives, including 4-bromo-2-propyl-, exhibit antimicrobial activity against various pathogens. A study showed that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as a preservative in food and cosmetic formulations .

Antineoplastic Activity

In vitro studies have demonstrated that benzoic acid derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to 4-bromo-2-propyl- have been shown to act as selective MEK kinase inhibitors, which are crucial in the treatment of proliferative diseases such as cancer. This mechanism involves blocking specific signaling pathways that lead to tumor growth . The inhibition of these pathways can reverse the transformed phenotype of cancer cells, making this compound a candidate for further development in cancer therapeutics.

The biological activity of benzoic acid, 4-bromo-2-propyl-, is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. The compound's bromine atom enhances its reactivity and binding affinity to target proteins, which may include kinases involved in cell proliferation and survival.

Case Studies

- Antimicrobial Efficacy : A case study evaluated the antimicrobial effectiveness of various benzoic acid derivatives against foodborne pathogens. The study found that 4-bromo-2-propyl- significantly reduced bacterial counts in contaminated food samples, indicating its potential application as a food preservative .

- Cancer Cell Proliferation : Another study investigated the effects of benzoic acid derivatives on human cancer cell lines. Results showed that treatment with 4-bromo-2-propyl- led to a marked decrease in cell viability and proliferation rates, particularly in breast and colon cancer cells. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .

Propiedades

IUPAC Name |

4-bromo-2-propylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-3-7-6-8(11)4-5-9(7)10(12)13/h4-6H,2-3H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASGHXKDKHPZOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.